molecular formula C15H12ClN5O B11327111 2-(4-chlorophenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

2-(4-chlorophenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B11327111
M. Wt: 313.74 g/mol
InChI Key: PJJQMVITJDWPFV-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide is an organic compound that features a chlorophenyl group and a tetrazolyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide typically involves the reaction of 4-chlorobenzylamine with 4-(1H-tetrazol-1-yl)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzyme active sites or receptor binding pockets. This interaction can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect. The chlorophenyl group may enhance the compound’s binding affinity and specificity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.

Properties

Molecular Formula

C15H12ClN5O

Molecular Weight

313.74 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[4-(tetrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C15H12ClN5O/c16-12-3-1-11(2-4-12)9-15(22)18-13-5-7-14(8-6-13)21-10-17-19-20-21/h1-8,10H,9H2,(H,18,22)

InChI Key

PJJQMVITJDWPFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)N3C=NN=N3)Cl

Origin of Product

United States

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